![molecular formula C22H29N3O5 B12305118 1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carboxylic acid](/img/structure/B12305118.png)
1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1-[3-(1H-indol-3-yl)-2-[(2-méthylpropan-2-yl)oxycarbonylamino]propanoyl]pipéridine-4-carboxylique est un composé organique complexe qui présente un groupement indole, un cycle pipéridine et un groupe acide carboxylique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 1-[3-(1H-indol-3-yl)-2-[(2-méthylpropan-2-yl)oxycarbonylamino]propanoyl]pipéridine-4-carboxylique implique généralement plusieurs étapes. Une méthode courante consiste à coupler des dérivés de la tryptamine avec des acides carboxyliques en utilisant la N,N’-dicyclohexylcarbodiimide (DCC) comme agent déshydratant . Cette méthode est largement utilisée pour la préparation d’amides, d’esters et d’anhydrides.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des conditions réactionnelles optimisées afin d’assurer un rendement élevé et une pureté optimale. L’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) peut améliorer l’efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 1-[3-(1H-indol-3-yl)-2-[(2-méthylpropan-2-yl)oxycarbonylamino]propanoyl]pipéridine-4-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupement indole peut être oxydé pour former différents dérivés.
Réduction : Le groupe acide carboxylique peut être réduit en alcool.
Substitution : Le composé peut subir des réactions de substitution nucléophile sur les cycles indole ou pipéridine.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des réactifs comme les halogénures d’alkyle ou les chlorures d’acyle peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du groupement indole peut conduire à la formation d’indol-3-carboxaldéhyde ou de dérivés d’acide indol-3-carboxylique.
Applications de la recherche scientifique
L’acide 1-[3-(1H-indol-3-yl)-2-[(2-méthylpropan-2-yl)oxycarbonylamino]propanoyl]pipéridine-4-carboxylique a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour ses effets thérapeutiques potentiels et comme composé de départ pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’acide 1-[3-(1H-indol-3-yl)-2-[(2-méthylpropan-2-yl)oxycarbonylamino]propanoyl]pipéridine-4-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupement indole peut se lier à divers récepteurs et enzymes, en modulant leur activité. Le composé peut également interagir avec des voies de signalisation cellulaire, influençant des processus tels que la prolifération cellulaire et l’apoptose .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(1H-Indol-3-yl)-2-méthylpropan-2-amine
- N-(2-(1H-Indol-3-yl)éthyl)-2-(6-méthoxynaphtalén-2-yl)propanamide
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substituéphényl)prop-2-én-1-one
Unicité
L’acide 1-[3-(1H-indol-3-yl)-2-[(2-méthylpropan-2-yl)oxycarbonylamino]propanoyl]pipéridine-4-carboxylique est unique en raison de ses caractéristiques structurales spécifiques, notamment la combinaison d’un groupement indole avec un cycle pipéridine et un groupe acide carboxylique. Cette structure unique contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C22H29N3O5 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C22H29N3O5/c1-22(2,3)30-21(29)24-18(12-15-13-23-17-7-5-4-6-16(15)17)19(26)25-10-8-14(9-11-25)20(27)28/h4-7,13-14,18,23H,8-12H2,1-3H3,(H,24,29)(H,27,28) |
Clé InChI |
IBKKEOYSFHLJFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCC(CC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


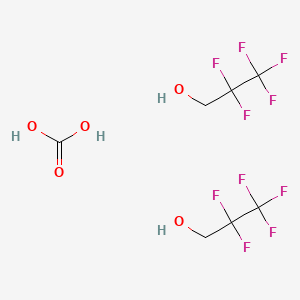
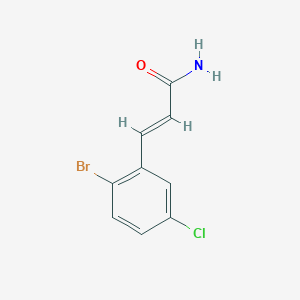

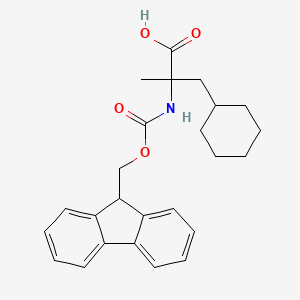
![7-(4-Hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12305060.png)
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B12305065.png)
![(2S)-2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)pentanedioic acid](/img/structure/B12305072.png)

![rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis](/img/structure/B12305077.png)
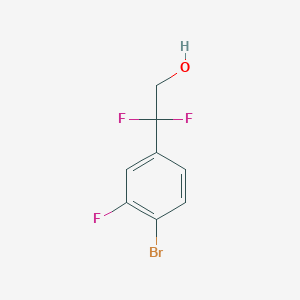
![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylbutane-1-sulfonamide;hydrochloride](/img/structure/B12305085.png)
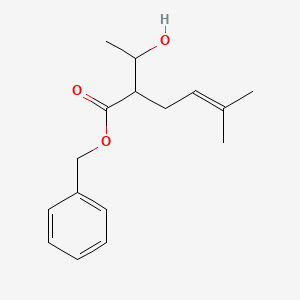
![1-[1-Bis(2-methylphenyl)phosphanyloxy-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B12305100.png)

